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Compound of Interest

Compound Name: Methyl 4,6-dibromonicotinate

Cat. No.: B569973 Get Quote

Introduction

Methyl 4,6-dibromonicotinate is a versatile heterocyclic building block crucial in the field of

medicinal chemistry.[1] Its substituted pyridine core, featuring two reactive bromine atoms at

the C4 and C6 positions, allows for selective and differential functionalization. This di-

brominated scaffold serves as a key starting material for the synthesis of complex molecules,

particularly kinase inhibitors, which are a major class of therapeutic agents used in the

treatment of diseases like cancer and inflammatory disorders.[2][3][4] The bromine atoms are

amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic

introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Key Synthetic Transformations

The strategic application of Methyl 4,6-dibromonicotinate stems from its ability to undergo

sequential and site-selective cross-coupling reactions. The differential reactivity of the bromine

atoms (the C6 position being generally more reactive than the C4 position) can be exploited to

build molecular complexity in a controlled manner. The most common and powerful

transformations include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the

Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form

carbon-carbon single bonds by coupling an organohalide with an organoboron compound.[5][6]
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For Methyl 4,6-dibromonicotinate, this reaction allows for the introduction of a wide range of

aryl, heteroaryl, or alkyl groups, which is fundamental for tuning the pharmacological properties

of the final compound.[7][8]

General Reaction Scheme:

(Where Py represents the nicotinic acid core)

Quantitative Data:

The following table summarizes representative conditions for Suzuki-Miyaura coupling

reactions involving aryl bromides, providing a predictive framework for reactions with Methyl
4,6-dibromonicotinate.

Entry
Aryl
Bromide
Substrate

Boronic
Acid

Catalyst
(mol%)

Base Solvent Yield (%)

1

5-(4-

bromophen

yl)-4,6-

dichloropyri

midine

Phenylboro

nic acid

Pd(PPh₃)₄

(5)
K₃PO₄

1,4-

Dioxane/H₂

O

60

2

2-Bromo-6-

methyl-1H-

benzo[d]imi

dazole

Arylboronic

acid

Pd(OAc)₂

(2-5)
K₃PO₄

1,4-

Dioxane/H₂

O

High

3
Aryl

Bromide

Methylboro

nic acid

Pd(OAc)₂

(2)
K₃PO₄

Toluene/H₂

O

Not

specified

4

1-

Bromoocta

ne

Methylboro

nic acid
Pd/SBA-15 KOt-Bu Toluene 85[9]

Experimental Protocol: Suzuki-Miyaura Coupling
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This protocol provides a general method for the mono-arylation of Methyl 4,6-
dibromonicotinate.

Materials:

Methyl 4,6-dibromonicotinate (1.0 equiv)

Arylboronic acid (1.1-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

Degassed water

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl
4,6-dibromonicotinate, the arylboronic acid, and the base.

Add the palladium catalyst to the flask.

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[5]

Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with

vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

like ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[9]
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Filter and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.[9]

Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming carbon-carbon triple bonds

between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is invaluable for

introducing rigid linkers or pharmacophores into a molecule, which can be critical for optimizing

binding to a biological target.[12] The reaction is typically catalyzed by a palladium complex

and a copper(I) co-catalyst.[13]

General Reaction Scheme:

Quantitative Data:

The table below outlines typical conditions for Sonogashira coupling reactions. While specific

data for Methyl 4,6-dibromonicotinate is limited in the provided results, these examples with

other aryl bromides serve as a strong starting point for optimization.

Entry
Aryl
Bromid
e

Alkyne
Catalyst
(mol%)

Co-
catalyst
(mol%)

Base Solvent
Yield
(%)

1
Aryl

Bromide

Terminal

Alkyne

[DTBNpP

]Pd(crotyl

)Cl (2.5)

None TMP DMSO
up to

97[12]

2

4-

Bromoiod

obenzen

e

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₂Cl₂
CuI

Triethyla

mine
THF

Not

specified

3
Aryl

Bromide

Terminal

Alkyne

Pd(PPh₃)

₄
CuI

Amine

Base

Anhydrou

s
High
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This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling.

Materials:

Methyl 4,6-dibromonicotinate (1.0 equiv)

Terminal alkyne (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

Copper(I) iodide (CuI, 5-10 mol%)

Amine base (e.g., Triethylamine or Diisopropylethylamine, used as solvent or co-solvent)

Anhydrous solvent (e.g., THF, DMF)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add Methyl 4,6-dibromonicotinate,

the palladium catalyst, and copper(I) iodide.

Add the anhydrous solvent and the amine base.

Add the terminal alkyne via syringe.

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the

starting material is consumed, as monitored by TLC or LC-MS.

Once complete, dilute the reaction mixture with an organic solvent and filter through a pad

of celite to remove catalyst residues.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen (C-N) bonds.[14][15][16][17] This reaction is of paramount

importance in medicinal chemistry as the introduction of primary or secondary amines is a

common strategy to improve solubility, modulate basicity, and form key hydrogen bond

interactions with protein targets.[18]

General Reaction Scheme:

Quantitative Data:

The following table summarizes common conditions used for the Buchwald-Hartwig amination

of various bromo-heterocycles.

Entry Substrate Amine
Catalyst/
Ligand

Base Solvent
Temperat
ure (°C)

1

2-Bromo-4-

methylpyrid

ine

Primary/Se

condary

Amine

Pd₂(dba)₃ /

XPhos
NaOtBu Toluene 80-110[14]

2

3,6-

Dibromoca

rbazole

Primary/Se

condary

Amine

Pd(OAc)₂ /

SPhos
NaOtBu Dioxane 80-110[15]

3

6-

Bromonicot

inonitrile

Amine
Pd(0) /

Ligand

Strong

Base
Anhydrous

Not

specified[1

6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of Methyl 4,6-
dibromonicotinate.

Materials:

Methyl 4,6-dibromonicotinate (1.0 equiv)

Primary or secondary amine (1.2-1.5 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

Phosphine ligand (e.g., XPhos, SPhos, 4-8 mol%)

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine

ligand, and base to an oven-dried Schlenk flask.[15]

Add Methyl 4,6-dibromonicotinate to the flask.

Add the anhydrous, deoxygenated solvent, followed by the amine.[14][15]

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110

°C) with vigorous stirring.[14][15]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.[14][15]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.[14]

Visualizations
Synthetic Utility and Workflow
The power of Methyl 4,6-dibromonicotinate lies in its capacity for sequential functionalization,

enabling the creation of large libraries of compounds for drug discovery.
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Caption: Synthetic utility of Methyl 4,6-dibromonicotinate.

Application in Kinase Inhibitor Synthesis
Kinases are enzymes that play a pivotal role in cell signaling pathways. Their dysregulation is a

hallmark of many diseases. Small molecule inhibitors, often synthesized from building blocks

like Methyl 4,6-dibromonicotinate, can block the kinase activity and disrupt the disease-

driving signaling cascade.[2]
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Caption: Inhibition of a kinase signaling pathway.

Experimental Workflow for Library Synthesis
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The systematic functionalization of Methyl 4,6-dibromonicotinate allows for the creation of a

diverse library of compounds, which can then be screened for biological activity.

Starting Material Methyl 4,6-dibromonicotinate Step 1: First Coupling e.g., Suzuki at C6 with R¹ Intermediate Methyl 4-bromo-6-R¹-nicotinate Step 2: Second Coupling e.g., Amination at C4 with R²R³NH Final Product Methyl 4-(R²R³N)-6-R¹-nicotinate {Compound Library | Diverse R¹ and R²R³ groups} {Biological Screening | e.g., Kinase Assays}

Click to download full resolution via product page

Caption: Workflow for combinatorial library synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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